A Comprehensive Technical Guide to cis-2-Pentenenitrile (CAS No. 25899-50-7)

A Comprehensive Technical Guide to cis-2-Pentenenitrile (CAS No. 25899-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

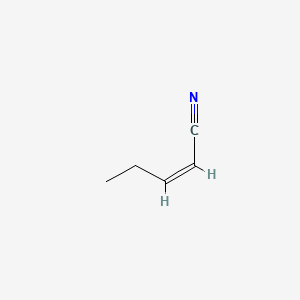

cis-2-Pentenenitrile, with the CAS number 25899-50-7, is a valuable and reactive unsaturated aliphatic nitrile.[1][2][3][4] Its chemical structure, featuring a cis-configured carbon-carbon double bond conjugated with a nitrile group, makes it a versatile intermediate in organic synthesis.[1] This guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility as a precursor for more complex molecules, including those with potential pharmaceutical relevance. While direct involvement in biological signaling pathways is not prominently documented, its role as a versatile building block is of significant interest to the drug development community.

Chemical and Physical Properties

A summary of the key quantitative data for cis-2-Pentenenitrile is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 25899-50-7 | [1][2][3][4] |

| Molecular Formula | C₅H₇N | [1][2] |

| Molecular Weight | 81.12 g/mol | [1][3] |

| IUPAC Name | (2Z)-pent-2-enenitrile | [2][3] |

| Synonyms | (Z)-2-Pentenenitrile, cis-1-Butenyl cyanide | [3] |

| Appearance | Colorless to clear yellow liquid | |

| Boiling Point | 127-128 °C at 766 mm Hg | [5] |

| Density | 0.821 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.424 | [5] |

Synthesis of cis-2-Pentenenitrile

General Synthetic Routes:

-

From Crotonaldehyde (B89634) and Ammonia (B1221849): One common method involves the reaction of crotonaldehyde with ammonia in the presence of a suitable catalyst.[1]

-

Dehydration of 2-Pentenamide (B231805): The dehydration of 2-pentenamide using reagents such as thionyl chloride or phosphorus pentoxide can yield cis-2-Pentenenitrile.[1]

-

From 1-Pentene (B89616): Another approach involves the reaction of 1-pentene with a cyanide source under controlled conditions to introduce the nitrile functionality.[1]

Experimental Protocols for Reactions of cis-2-Pentenenitrile

cis-2-Pentenenitrile is a valuable starting material for a variety of chemical transformations. One notable industrial application is its isomerization to 3-pentenenitriles, which are precursors to adiponitrile, a key component in nylon production.

Isomerization of cis-2-Pentenenitrile to 3-Pentenenitriles

The following protocol is based on a patented process for the isomerization of cis-2-pentenenitrile. This process can be performed batchwise or continuously.

Materials:

-

cis-2-Pentenenitrile (purity >70%)[6]

-

Triethylamine (B128534) (catalyst)[6]

Equipment:

-

Stirred autoclave or a cascade of three stirred tanks for continuous operation[6]

-

Heating and pressure control systems

-

Distillation apparatus for workup[6]

Procedure:

-

Reaction Setup: The reaction can be carried out in a suitable reactor, such as a stirred autoclave. For continuous operation, a cascade of three stirred tanks can be employed.[6]

-

Charging the Reactor: A mixture of cis-2-pentenenitrile and triethylamine is fed into the reactor. A molar ratio of cis-2-pentenenitrile to triethylamine of 1:0.5 is utilized.[6]

-

Reaction Conditions: The isomerization is conducted at a temperature of 125 °C and a pressure of 2 bar.[6] For continuous operation, a residence time of 2 hours is maintained.[6]

-

Monitoring the Reaction: The conversion of cis-2-pentenenitrile can be monitored by standard analytical techniques such as gas chromatography. A conversion of approximately 13% can be expected under these conditions.[6]

-

Workup: The reaction mixture can be worked up by distillation. Unreacted cis-2-pentenenitrile, being the more volatile component, can be recovered as the top product and recycled.[6]

Applications in Organic Synthesis and Drug Development

The reactivity of the conjugated double bond and the nitrile group in cis-2-Pentenenitrile allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules.[1]

-

Synthesis of Pyridine (B92270) Derivatives: Unsaturated nitriles are precursors for the synthesis of pyridine rings, which are prevalent heterocyclic motifs in many pharmaceuticals.[7]

-

Diels-Alder Reactions: The electron-withdrawing nature of the nitrile group makes cis-2-Pentenenitrile a potential dienophile in Diels-Alder reactions for the construction of cyclic and bicyclic systems.

-

Synthesis of Ethyl-Branched Fatty Diamines: These compounds, which have applications as monomers and intermediates, can be synthesized from cis-2-Pentenenitrile.

While cis-2-Pentenenitrile is not typically a final drug product, its utility lies in providing a scaffold for the synthesis of novel, biologically active compounds. The development of efficient synthetic routes utilizing such versatile starting materials is a key aspect of modern drug discovery.

Visualizations

Logical Workflow for the Isomerization of cis-2-Pentenenitrile

The following diagram illustrates the process flow for the isomerization of cis-2-Pentenenitrile to 3-Pentenenitriles, a key industrial transformation.

Caption: Workflow for the catalytic isomerization of cis-2-Pentenenitrile.

References

- 1. Buy cis-2-Pentenenitrile | 25899-50-7 [smolecule.com]

- 2. (Z)-pent-2-enenitrile [webbook.nist.gov]

- 3. 2-Pentenenitrile, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-pent-2-enenitrile [webbook.nist.gov]

- 5. cis-2-Pentenenitrile | CAS#:25899-50-7 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]